Cas no 1894586-03-8 (2-(1H-indol-2-yl)ethane-1-thiol)

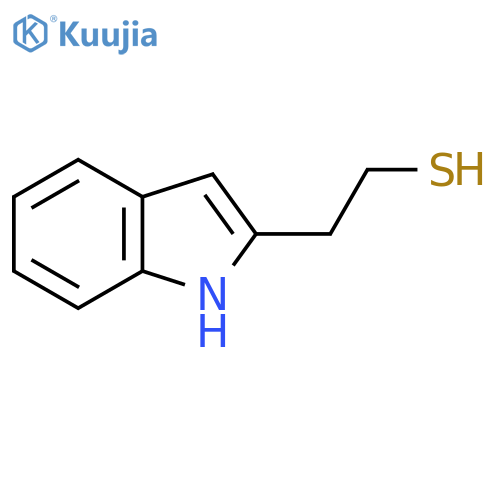

1894586-03-8 structure

商品名:2-(1H-indol-2-yl)ethane-1-thiol

2-(1H-indol-2-yl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-(1H-indol-2-yl)ethane-1-thiol

- EN300-1769117

- 1894586-03-8

-

- インチ: 1S/C10H11NS/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2

- InChIKey: QKUHAYLHONWASA-UHFFFAOYSA-N

- ほほえんだ: SCCC1=CC2C=CC=CC=2N1

計算された属性

- せいみつぶんしりょう: 177.06122053g/mol

- どういたいしつりょう: 177.06122053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 16.8Ų

2-(1H-indol-2-yl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1769117-1.0g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 1g |

$1272.0 | 2023-05-24 | ||

| Enamine | EN300-1769117-2.5g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 2.5g |

$2492.0 | 2023-09-20 | ||

| Enamine | EN300-1769117-0.5g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 0.5g |

$1221.0 | 2023-09-20 | ||

| Enamine | EN300-1769117-5g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 5g |

$3687.0 | 2023-09-20 | ||

| Enamine | EN300-1769117-10g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 10g |

$5467.0 | 2023-09-20 | ||

| Enamine | EN300-1769117-0.1g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 0.1g |

$1119.0 | 2023-09-20 | ||

| Enamine | EN300-1769117-0.05g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 0.05g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1769117-0.25g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 0.25g |

$1170.0 | 2023-09-20 | ||

| Enamine | EN300-1769117-10.0g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 10g |

$5467.0 | 2023-05-24 | ||

| Enamine | EN300-1769117-1g |

2-(1H-indol-2-yl)ethane-1-thiol |

1894586-03-8 | 1g |

$1272.0 | 2023-09-20 |

2-(1H-indol-2-yl)ethane-1-thiol 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

1894586-03-8 (2-(1H-indol-2-yl)ethane-1-thiol) 関連製品

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量